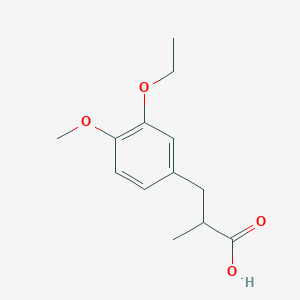
3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 3-ethoxy-4-methoxyphenylboronic acid. This intermediate can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-ethoxy-4-methoxyphenyl halide with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.
相似化合物的比较
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the ethoxy group.
4-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position.
3-Ethoxyphenylboronic acid: Similar but lacks the methoxy group.
Uniqueness
3-(3-Ethoxy-4-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications.
属性
分子式 |
C13H18O4 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
3-(3-ethoxy-4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H18O4/c1-4-17-12-8-10(5-6-11(12)16-3)7-9(2)13(14)15/h5-6,8-9H,4,7H2,1-3H3,(H,14,15) |
InChI 键 |
UQIRUSVUFIBGTN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CC(C)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


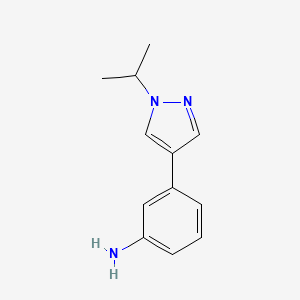
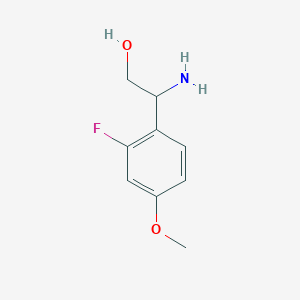

![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)

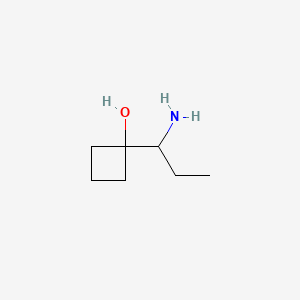
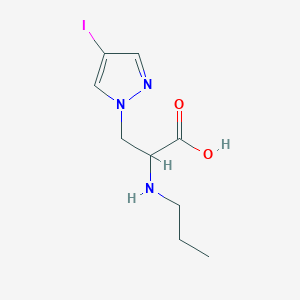
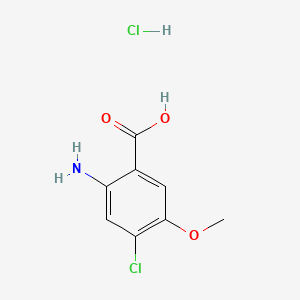
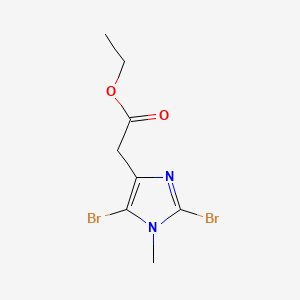
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
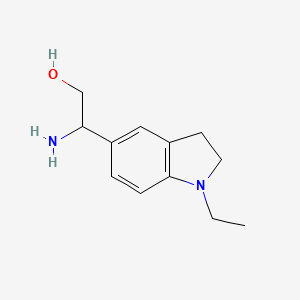
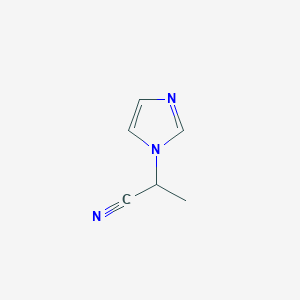
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)

